2-Butylimidazo[1,2-a]pyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-butylimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2/c1-2-3-6-9-11(12(15)16)14-8-5-4-7-10(14)13-9/h4-5,7-8H,2-3,6H2,1H3,(H,15,16) |
InChI Key |
XNIQDDXICXEVEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N2C=CC=CC2=N1)C(=O)O |
Origin of Product |
United States |
Biological Activity
2-Butylimidazo[1,2-a]pyridine-3-carboxylic acid is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 218.25 g/mol
This compound features a butyl group attached to the imidazo[1,2-a]pyridine core, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential as an antimicrobial agent and its effects on cancer cells.
Antimicrobial Activity
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. Specifically, studies have shown that this compound demonstrates activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that this compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of several cancer cell lines.
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G0/G1 phase, as indicated by flow cytometry analyses.
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.
- DNA Interaction : It can bind to DNA and disrupt replication processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cell death in cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of various imidazo[1,2-a]pyridine derivatives against multidrug-resistant bacterial strains. The results indicated that derivatives with a butyl substitution exhibited enhanced activity compared to their unsubstituted counterparts.
- Cancer Treatment Trials : Clinical trials involving patients with advanced solid tumors showed promising results when treated with imidazo[1,2-a]pyridine derivatives. Patients experienced reduced tumor sizes and improved survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
